

An In-Depth Technical Guide to the Chemical Properties of L-783483

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-783483 is a potent and selective dual agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARy) and Peroxisome Proliferator-Activated Receptor delta (PPAR δ). As a member of the nuclear hormone receptor superfamily, PPARs are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **L-783483**. Detailed experimental protocols for key assays and a summary of its quantitative in vitro and in vivo activities are presented to support further research and drug development efforts.

Chemical Properties

L-783483 is a synthetic, non-thiazolidinedione compound. Its chemical and physical properties are summarized in the table below.



Property	Value	
IUPAC Name	2-[3-chloro-4-[3-[[7-propyl-3- (trifluoromethyl)-1,2-benzoxazol-6- yl]oxy]propylsulfanyl]phenyl]acetic acid	
Chemical Formula	C22H21ClF3NO4S	
Molecular Weight	487.92 g/mol	
CAS Number	194608-77-0	
SMILES	O=C(O)CC1=CC=C(SCCCOC2=CC=C3C(C(F) (F)F)=NOC3=C2CCC)C(CI)=C1	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability.	

Biological Activity and Mechanism of Action

L-783483 exerts its biological effects by binding to and activating PPARy and PPARδ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The dual agonism of **L-783483** on both PPARy and PPAR δ results in a distinct profile of biological effects. Activation of PPARy is primarily associated with adipocyte differentiation, lipid storage, and improved insulin sensitivity. Activation of PPAR δ is linked to enhanced fatty acid oxidation and energy expenditure.

In Vitro Activity

Studies have characterized the binding affinity and transcriptional activation potential of **L-783483** for the different human PPAR isotypes.



Assay Type	Receptor	Value
Binding Affinity (Ki, nM)	hPPARα	>10000
hPPARy	50	
hPPARδ	50	_
Transcriptional Activation (EC50, nM)	hPPARα	>10000
hPPARy	200	
hPPARδ	100	

Data sourced from Berger et al., 1999.

In Vivo Activity

The glucose-lowering effects of **L-783483** have been demonstrated in diabetic animal models. In studies using db/db mice, a model of type 2 diabetes, **L-783483** produced a significant reduction in plasma glucose levels.[1]

Signaling Pathways and Experimental Workflows PPAR Signaling Pathway

The activation of PPARs by **L-783483** initiates a cascade of molecular events leading to the regulation of target gene expression. A simplified representation of this pathway is depicted below.





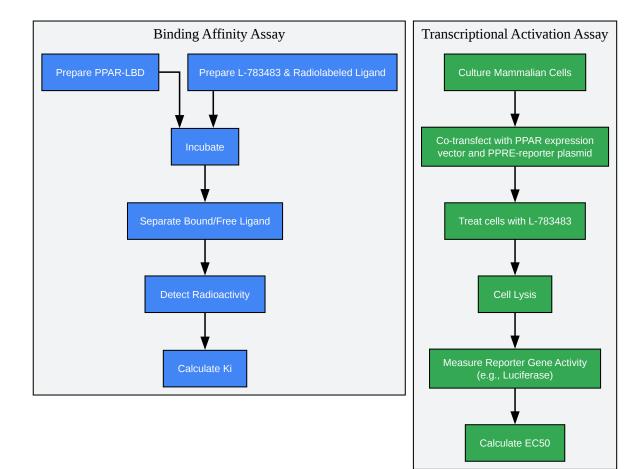
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Caption: L-783483 activates the PPAR signaling pathway.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for determining the in vitro activity of **L-783483**.





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Caption: Workflow for PPAR binding and activation assays.

Experimental Protocols PPAR Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound to PPARs.



Materials:

- Recombinant human PPAR ligand-binding domain (LBD) for each isotype (α, γ, δ) .
- Radiolabeled PPAR ligand (e.g., [3H]-Rosiglitazone for PPARy).
- Test compound (L-783483).
- Scintillation vials and cocktail.
- Filter plates and vacuum manifold.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

Procedure:

- Prepare serial dilutions of the test compound (L-783483) and a known reference ligand.
- In a multi-well plate, combine the PPAR-LBD, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.
- Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
- Transfer the incubation mixture to a filter plate and apply a vacuum to separate the proteinbound radioligand from the free radioligand.
- Wash the filters with ice-cold binding buffer to remove non-specific binding.
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

PPAR Transcriptional Activation Assay (Reporter Gene Assay)

Foundational & Exploratory





This protocol describes a cell-based assay to measure the ability of a compound to activate PPAR-mediated gene transcription.

Materials:

- Mammalian cell line (e.g., HEK293, CV-1).
- Expression vector containing the full-length human PPAR cDNA for each isotype.
- Reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase).
- Transfection reagent.
- Cell culture medium and supplements.
- Test compound (L-783483).
- Luciferase assay reagent.
- · Luminometer.

Procedure:

- Seed the cells in a multi-well plate and allow them to attach overnight.
- Co-transfect the cells with the PPAR expression vector and the PPRE-reporter plasmid using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.
- After an incubation period (e.g., 24 hours), replace the medium with a fresh medium containing serial dilutions of the test compound (**L-783483**) or a reference agonist.
- Incubate the cells for another 24 hours.
- Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
- Normalize the reporter activity to the control vector activity.



 Plot the normalized reporter activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

L-783483 is a valuable research tool for investigating the physiological and pathophysiological roles of PPARy and PPAR δ . Its dual agonism provides a unique pharmacological profile with potential therapeutic implications in metabolic diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

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References

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